molecular formula C25H21N5O3 B11450158 N-(2-ethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

N-(2-ethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11450158
M. Wt: 439.5 g/mol
InChI Key: PYVLUDAWELZGAS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound known for its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound is characterized by the presence of multiple functional groups, including an ethoxyphenyl group, a methyl group, a phenyl group, a benzoxazole ring, and a triazole ring, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the benzoxazole and carboxamide groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide or acetonitrile to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

N-(2-ethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide: has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.

    Materials Science: Its chemical properties can be exploited in the design and synthesis of novel materials with specific functionalities, such as sensors or catalysts.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules, enabling the exploration of new chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring, in particular, is known for its ability to interact with metal ions and proteins, which can influence the compound’s overall mechanism of action.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide: can be compared with other similar compounds, such as:

  • N-(2-ethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
  • N-(2-ethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid

These compounds share similar structural features but differ in specific functional groups, which can influence their chemical reactivity and biological activity. The presence of the carboxamide group in This compound distinguishes it from its analogs, potentially offering unique properties and applications.

Properties

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide

InChI

InChI=1S/C25H21N5O3/c1-3-32-22-12-8-7-11-21(22)26-25(31)23-16(2)30(29-27-23)18-13-14-20-19(15-18)24(33-28-20)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,26,31)

InChI Key

PYVLUDAWELZGAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C

Origin of Product

United States

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